p32 Inhibitor M36

Colon Cancer C1QBP/p32 Cytostatic Agents

Purchase p32 Inhibitor M36 (CAS 802555-85-7) as a uniquely characterized small-molecule inhibitor of mitochondrial p32/C1QBP. Unlike peptide or antibody alternatives, M36 is a brain-penetrant small molecule discovered via pharmacophore screening specifically for mitochondrial p32 inhibition. Validated in glioma (SF188, patient-derived neurospheres) and colon cancer (RKO) models, it demonstrates enhanced potency under low-glucose conditions. Direct p32 binding (Kd = 63.5 nM) confirmed.

Molecular Formula C23H28N8O2
Molecular Weight 448.5 g/mol
Cat. No. B1678143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep32 Inhibitor M36
Synonymsp32 IN-M36;  p32-IN M36;  p32-IN-M36;  p32 inhibitor M36
Molecular FormulaC23H28N8O2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC(=CC=C2)NC(=O)NCCCNC(=O)NC3=CC=CC(=C3)C4=NCCN4
InChIInChI=1S/C23H28N8O2/c32-22(30-18-6-1-4-16(14-18)20-24-10-11-25-20)28-8-3-9-29-23(33)31-19-7-2-5-17(15-19)21-26-12-13-27-21/h1-2,4-7,14-15H,3,8-13H2,(H,24,25)(H,26,27)(H2,28,30,32)(H2,29,31,33)
InChIKeyHHFOXYBNULCICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





p32 Inhibitor M36 Procurement Guide: Quantified Potency and Selectivity for Mitochondrial p32 Overexpression


p32 Inhibitor M36 (CAS 802555-85-7) is a small molecule inhibitor of the mitochondrial protein p32/C1QBP, a validated oncogenic target overexpressed in multiple cancer types including glioma and colon cancer [1]. M36 was discovered through pharmacophore modeling based on the p32-binding regions of the C1q and LyP-1 peptide and directly binds to p32, inhibiting its association with the tumor-homing peptide LyP-1 [1]. Unlike peptide or antibody-based p32 inhibitors, M36 is a small molecule (MW = 448.52 Da; C23H28N8O2) with potential for brain penetration, an essential feature for targeting p32-overexpressing gliomas [1].

p32 Inhibitor M36: Why Standard p32 Inhibitors Cannot Substitute for M36


Generic substitution of p32 Inhibitor M36 with other p32-targeting agents such as the LyP-1 tumor-homing peptide or anti-p32 monoclonal antibodies is not scientifically justified. LyP-1 and p32 antibodies do not specifically target mitochondrial-localized p32 and lack the ability to readily cross the blood-brain barrier (BBB), a critical requirement for targeting p32-overexpressing gliomas [1]. In contrast, M36 is a small molecule identified through a pharmacophore screening strategy specifically designed to yield brain-penetrant inhibitors of mitochondrial p32 [1]. Furthermore, M36 has been validated in multiple cancer contexts including glioma and colon cancer [2], whereas LyP-1 and antibody agents have not demonstrated comparable multi-indication utility. This inherent physicochemical and mechanistic differentiation makes M36 uniquely suited for research applications requiring mitochondrial p32 inhibition, particularly in CNS-relevant models.

p32 Inhibitor M36: Comparative Quantitative Evidence for Scientific Selection


Differential Potency: p32 Inhibitor M36 IC50 Values Across Colon Cancer Cell Lines vs. Glioma Cell Line

p32 Inhibitor M36 exhibits differential potency across various cancer cell lines, with the lowest IC50 observed in RKO colon cancer cells. This variability informs cell-line-specific experimental design and underscores the compound's context-dependent activity [1]. Notably, M36 demonstrates superior potency in colon cancer cell lines compared to the SF188 glioma cell line (IC50 77.9 μM) [2], indicating a potential preference for colon cancer models [1].

Colon Cancer C1QBP/p32 Cytostatic Agents

Enhanced Potency of p32 Inhibitor M36 Under Low Glucose Conditions: A Key Metabolic Vulnerability

p32 Inhibitor M36 demonstrates a marked increase in potency under low glucose conditions, a metabolic state that induces cellular stress and mimics the tumor microenvironment [1]. In SF188 glioma cells, the IC50 decreases by over 90% when glucose is limited, indicating that M36 exploits a metabolic vulnerability [1]. This effect is further pronounced in patient-derived glioma stem cells (neurospheres), where the IC50 drops to 2.8 μM, suggesting enhanced efficacy in more clinically relevant, low-glucose-adapted models [1].

Metabolic Stress Glucose Deprivation Cancer Metabolism

Direct Binding and Displacement of p32 Ligand LyP-1 by M36: Evidence of Target Engagement

p32 Inhibitor M36 engages p32 directly and inhibits its interaction with the tumor-homing peptide LyP-1 [1]. In a fluorescence polarization assay, M36 bound to p32 with an equilibrium dissociation constant (Kd) of 63.5 nM, and in a protein thermal shift assay, it increased the melting temperature (Tm) of p32 by 7.2 °C [1]. This direct binding distinguishes M36 from broader-spectrum kinase inhibitors that might have off-target effects, and provides a precise chemical tool for studying p32 protein-protein interactions.

Target Engagement Protein-Protein Interaction Binding Assays

Cytostatic vs. Cytotoxic Mechanism of p32 Inhibitor M36: Distinguishing Mode of Action

p32 Inhibitor M36 induces a cytostatic, rather than cytotoxic, effect in RKO colon cancer cells [1]. Treatment with M36 (at IC50 = 56 μM) did not increase cleaved PARP or Caspase 3, markers of apoptosis, unlike the positive control H2O2 [1]. Instead, M36 increased p21 expression, a hallmark of cell cycle arrest, and reduced cell proliferation as shown by CFSE dilution assays [1]. This contrasts with cytotoxic chemotherapies that trigger cell death, indicating M36's potential for use in combination therapies where cytostasis is desired.

Cytostatic Mechanism of Action Apoptosis

Differential Sensitivity of p32 Inhibitor M36 in p32-Overexpressing vs. Knockdown Cells

The activity of p32 Inhibitor M36 is dependent on p32 expression levels, as demonstrated by a differential response in p32-knockdown RKO cells compared to wild-type [1]. In MTT assays, RKO cells with p32 knockdown showed significantly reduced sensitivity to M36, confirming that the compound's anti-proliferative effects are mediated through p32 inhibition rather than off-target effects [1]. This on-target dependency provides a critical control for experimental validation and underscores M36's utility as a specific chemical probe.

Target Selectivity Oncogene Addiction Gene Knockdown

Disruption of Mitochondrial Integrity by p32 Inhibitor M36: A Mechanism-Based Phenotype

p32 Inhibitor M36 profoundly impacts mitochondrial dynamics and integrity in colon cancer cells [1]. Treatment with M36 at its IC50 (56 μM) for 72 hours significantly reduced levels of DRP1, a key protein involved in mitochondrial fission, and decreased mitochondrial mass as measured by Mitotracker staining [1]. This effect aligns with p32's established role in maintaining mitochondrial homeostasis and provides a quantifiable phenotypic readout for M36 activity that extends beyond simple viability assays [1].

Mitochondrial Dynamics DRP1 Mitochondrial Mass

p32 Inhibitor M36: Validated Research Applications and Model Systems


Probing p32/C1QBP Oncogenic Signaling in Colon Cancer Models

Researchers investigating the role of p32/C1QBP in colon cancer can utilize M36 to dissect downstream signaling pathways. M36 treatment at its cell-line-specific IC50 (e.g., 55.86 μM for RKO cells) impairs the activation of the Akt-mTOR and MAPK pathways, as demonstrated by decreased phosphorylation of key signaling nodes [1]. This application is particularly relevant for studies on colorectal cancer tumorigenesis, where p32 overexpression is a negative prognostic factor [1].

Exploiting Metabolic Vulnerabilities in Glioma and Brain Cancer Stem Cells

M36 is an ideal tool for studying the metabolic dependencies of glioma cells and patient-derived neurospheres, especially under glucose-deprived conditions. The compound's 10.7-fold increase in potency under low glucose (IC50 = 7.3 μM) and even greater activity in neurospheres (IC50 = 2.8 μM) allows for precise modeling of the nutrient-deprived tumor microenvironment [1]. This scenario is directly supported by the discovery of M36 through a screen for compounds that rescue glutamine-addicted glioma cells [1].

Investigating Mitochondrial Dynamics and Homeostasis

Scientists studying mitochondrial biology can employ M36 as a chemical probe to acutely disrupt mitochondrial integrity and dynamics. Treatment with M36 (e.g., 56 μM in RKO cells) reduces DRP1 protein levels and mitochondrial mass, providing a robust assay for studying mitochondrial fission and biogenesis [1]. This application is grounded in the established evidence that p32/C1QBP plays an essential role in maintaining mitochondrial homeostasis, and M36's effect on these parameters is well-documented [1].

Validating Target Engagement and On-Target Specificity in p32 Research

M36 serves as a benchmark chemical probe for confirming target engagement and on-target specificity in p32-related studies. Its direct binding to p32 (Kd = 63.5 nM) and ability to displace the LyP-1 peptide [1] provide a gold standard for validating new p32 inhibitors or assessing p32 dependency in cellular models. Furthermore, the differential activity in p32-knockdown versus wild-type cells offers a critical control for establishing the on-target nature of any observed phenotypic effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for p32 Inhibitor M36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.